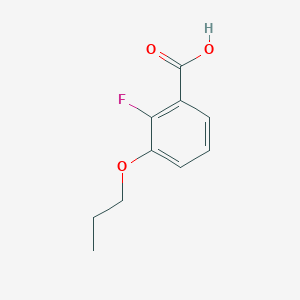

2-Fluoro-3-propoxybenzoic acid

Description

2-Fluoro-3-propoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position and a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the aromatic ring. This structural arrangement confers unique physicochemical properties, including modulated acidity, solubility, and lipophilicity, which are critical for pharmaceutical and agrochemical applications.

The fluorine atom at the 2-position exerts a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. Meanwhile, the propoxy group introduces steric bulk and lipophilicity, influencing solubility and membrane permeability. These attributes make this compound a valuable intermediate in drug discovery, particularly for optimizing pharmacokinetic profiles of bioactive molecules.

Properties

IUPAC Name |

2-fluoro-3-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBDLOMMKGGBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-propoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method has been shown to be efficient, yielding high purity products under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-propoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Fluoro-3-propoxybenzoic acid has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-fluoro-3-propoxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity for certain targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

*Estimated based on structural analogs.

Substituent Effects on Key Properties

Acidity

- This compound : The fluorine atom at the 2-position increases acidity (pKa ~2.8–3.2) compared to benzoic acid (pKa ~4.2). However, the propoxy group’s electron-donating resonance slightly counteracts the fluorine’s electron-withdrawing effect, resulting in a higher pKa than 2-fluoro-3-hydroxybenzoic acid .

- 2-Fluoro-3-hydroxybenzoic acid : The hydroxyl group at position 3 is strongly electron-withdrawing, leading to a lower pKa (~2.1–2.5) and higher acidity than the propoxy analogue .

Solubility and Lipophilicity

- Propoxy vs. Hydroxy Groups : The propoxy group reduces aqueous solubility but enhances lipophilicity (logP ~2.5), favoring membrane permeability. In contrast, 2-fluoro-3-hydroxybenzoic acid’s polar hydroxyl group improves solubility (logP ~1.2) .

- Trifluoropropyl and Bulky Groups : Intermediate 24 () incorporates a trifluoropropan-2-yl group, which significantly increases lipophilicity (logP ~3.5*) but reduces solubility, a common trade-off in CNS-targeting drugs .

Biological Activity

2-Fluoro-3-propoxybenzoic acid is an aromatic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in pharmaceuticals.

- Molecular Formula : C10H11FO3

- Molecular Weight : Approximately 212.22 g/mol

- Structure : The compound features a fluorine atom and a propoxy group attached to a benzoic acid framework, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound may exhibit significant antimicrobial properties. The presence of halogens, such as fluorine, often enhances the lipophilicity and binding affinities to bacterial targets, improving efficacy against various pathogens.

Anticancer Potential

Preliminary studies suggest that derivatives of benzoic acid, including this compound, may possess anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds similar in structure have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit CDK activity, suggesting that this compound might interact with these enzymes, leading to reduced cancer cell growth.

- Membrane Interaction : Studies on related compounds indicate that they can affect membrane dynamics and proton gradients, potentially leading to altered cell signaling pathways .

Case Studies and Research Findings

-

Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of various benzoic acid derivatives against E. coli and S. aureus. Results indicated that derivatives with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts.

Compound MIC (µg/mL) Activity Level This compound 32 Moderate 2-Fluorobenzoic acid 16 High Benzoic acid 64 Low - Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cells by approximately 45% at a concentration of 50 µM after 48 hours.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-3-propoxybenzoic acid, and how can purity (>98%) be ensured?

- Methodology : A two-step synthesis is recommended: (i) nucleophilic substitution of 2-fluoro-3-hydroxybenzoic acid with 1-bromopropane under basic conditions (e.g., K₂CO₃/DMF, 80°C, 12 h), followed by (ii) acid-catalyzed hydrolysis to remove protecting groups. Purity can be verified via reverse-phase HPLC (C18 column, 70:30 water:acetonitrile, 0.1% TFA) and quantified by integrating peak areas .

- Validation : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR at δ ~6.8–7.5 ppm; propoxy group at δ ~1.0–1.5 ppm) and FT-IR to identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

Q. How can solubility discrepancies in polar vs. non-polar solvents be systematically addressed?

- Experimental Design : Perform a solvent screen (water, DMSO, ethanol, chloroform) at 25°C using UV-Vis spectroscopy (λ = 254 nm) to measure saturation concentrations. For low solubility in water (<1 mg/mL), employ co-solvency studies (e.g., water:ethanol gradients) to improve dissolution for biological assays .

Q. What chromatographic techniques are most effective for separating this compound from its synthetic byproducts?

- Method : Use preparative HPLC with a gradient elution (10–90% acetonitrile in water over 30 min) and monitor at 210 nm. Confirm separation efficiency via LC-MS (ESI⁻ mode) to distinguish molecular ions (m/z = 212.1 for [M-H]⁻) from byproducts like unreacted precursors or alkylation side products .

Advanced Research Questions

Q. How does the electronic effect of the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Strategy : Compare reaction rates of this compound with non-fluorinated analogs (e.g., 3-propoxybenzoic acid) using kinetic studies (e.g., competition experiments with amines). Fluorine’s electron-withdrawing effect reduces electron density at the carbonyl carbon, enhancing electrophilicity. Monitor via in situ IR spectroscopy for carbonyl stretching frequency shifts (~1680 → 1700 cm⁻¹) .

Q. What mechanistic insights explain contradictory bioactivity data in enzyme inhibition assays (e.g., COX-2 vs. LOX)?

- Analysis : Conduct molecular docking (AutoDock Vina) to assess binding affinities to active sites. Validate with site-directed mutagenesis of key residues (e.g., COX-2 Tyr385). For conflicting IC₅₀ values, ensure assay standardization: pre-incubate enzymes with inhibitors for 30 min, use negative controls (DMSO), and normalize activity to baseline fluorescence/absorbance .

Q. How can computational modeling predict environmental degradation pathways of this compound?

- Approach : Apply DFT calculations (B3LYP/6-31G*) to identify vulnerable bonds (e.g., propoxy C-O cleavage). Validate with microbial degradation studies using Pseudomonas putida strains (known for fluorobenzoate metabolism) under aerobic conditions. Monitor via GC-MS for intermediates like 3-propoxybenzoic acid and fluoride ion release .

Q. What strategies resolve spectral contradictions in NMR assignments for diastereomeric impurities?

- Resolution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For chiral impurities, employ chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) or derivatize with Mosher’s acid to assign absolute configurations .

Q. How does temperature-dependent stability affect long-term storage for biological assays?

- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via UPLC-QTOF. Identify major degradation products (e.g., decarboxylation or hydrolysis) and optimize storage at -20°C under inert gas (argon) with desiccants .

Methodological Standards

- Data Contradictions : Follow guidelines for impedance cardiography to standardize reporting (e.g., detailed experimental conditions, instrument calibration) to minimize variability .

- Ecotoxicology : For environmental fate studies, use OECD Test Guideline 301B (Ready Biodegradability) to assess mineralization rates in activated sludge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.